molecular formula C15H9ClFNO2 B13500908 4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one

4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one

Katalognummer: B13500908
Molekulargewicht: 289.69 g/mol
InChI-Schlüssel: UGPSPBCRAREXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3-chloro-4-fluorophenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable chromen-2-one precursor. One common method involves the nucleophilic substitution reaction where 3-chloro-4-fluoroaniline reacts with a chromen-2-one derivative under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3-Chloro-4-fluorophenyl)amino]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a 3-chloro-4-fluorophenylamino group makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C15H9ClFNO2

Molekulargewicht

289.69 g/mol

IUPAC-Name

4-(3-chloro-4-fluoroanilino)chromen-2-one

InChI

InChI=1S/C15H9ClFNO2/c16-11-7-9(5-6-12(11)17)18-13-8-15(19)20-14-4-2-1-3-10(13)14/h1-8,18H

InChI-Schlüssel

UGPSPBCRAREXLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.